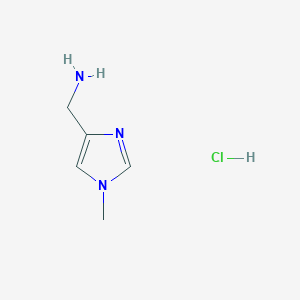

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylimidazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCXIDUANMMARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693594 | |

| Record name | 1-(1-Methyl-1H-imidazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394838-42-6 | |

| Record name | 1-(1-Methyl-1H-imidazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of (1-Methyl-1H-imidazol-4-yl)methanamine Hydrochloride

Introduction

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is a key building block in medicinal chemistry, often utilized in the synthesis of histamine H3 and H4 receptor ligands, which are targets for a variety of therapeutic areas including inflammatory and neurological disorders. Its structural motif, a methylated imidazole ring with a primary amine side chain, makes it a valuable synthon for introducing the imidazole core into larger, more complex molecules. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters.

I. Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points to two primary precursor molecules: 1-methyl-1H-imidazole-4-carbaldehyde and a suitable nitrogen source. This approach simplifies the synthesis into two key stages: the formation of the methylated imidazole aldehyde and the subsequent conversion of the aldehyde to the primary amine.

Caption: Retrosynthetic analysis of this compound.

The choice of synthetic route is often dictated by the availability and cost of starting materials, desired scale of production, and safety considerations. This guide will focus on a robust and widely applicable pathway commencing from commercially available imidazole derivatives.

II. Synthesis of the Key Intermediate: 1-Methyl-1H-imidazole-4-carbaldehyde

The synthesis of the aldehyde intermediate is a critical step that significantly influences the overall efficiency of the process. Several methods exist for the preparation of 1H-imidazole-4-carbaldehyde, the precursor to the N-methylated analog.

A. Pathway 1: Oxidation of 4-(Hydroxymethyl)imidazole

One common route involves the oxidation of 4-(hydroxymethyl)imidazole. This precursor can be synthesized from 1,3-dihydroxyacetone and formaldehyde.[1]

Experimental Protocol: Synthesis of 1H-Imidazole-4-carbaldehyde via Oxidation [2]

-

Dissolve 25.1 g (0.254 mol) of 4-(hydroxymethyl)imidazole in 250 g of methanol in a 500 mL reaction vessel.

-

Add 125 g (1.43 mol) of manganese dioxide to the solution.

-

Heat the reaction mixture to 40°C and maintain for 6 hours with stirring.

-

After the reaction is complete, cool the system to 25°C.

-

Filter the manganese dioxide from the reaction product solution. Wash the filtered solid twice with 50 g of room temperature methanol.

-

Combine the filtrate and washes and concentrate under reduced pressure.

-

Cool the resulting slurry to 20°C to precipitate the product.

-

Filter and dry the crystals to yield 1H-Imidazole-4-carbaldehyde.

B. N-Methylation of 1H-Imidazole-4-carbaldehyde

Once 1H-imidazole-4-carbaldehyde is obtained, the subsequent step is the selective methylation of the N-1 position of the imidazole ring.[3]

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde

-

To a solution of 1H-imidazole-4-carbaldehyde in a suitable aprotic solvent (e.g., DMF or acetonitrile), add one equivalent of a strong base such as sodium hydride (NaH) at 0°C to deprotonate the imidazole nitrogen.

-

After stirring for 30 minutes, add a slight excess (1.05-1.1 equivalents) of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-imidazole-4-carbaldehyde.

Table 1: Comparison of N-Methylation Reagents

| Methylating Agent | Reactivity | Safety Considerations | Byproducts |

| Methyl Iodide | High | Toxic, volatile | Iodide salts |

| Dimethyl Sulfate | High | Highly toxic, carcinogenic | Sulfate salts |

III. Reductive Amination to Form the Target Amine

The final key transformation is the conversion of the aldehyde group to a primary amine via reductive amination. This is a highly efficient and widely used method for amine synthesis.[4][5]

Caption: Workflow for the reductive amination step.

Experimental Protocol: Reductive Amination

-

In a round-bottom flask, dissolve 1-methyl-1H-imidazole-4-carbaldehyde in methanol.

-

Add an excess of ammonium chloride (NH₄Cl) to the solution, which serves as the ammonia source.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture. Sodium cyanoborohydride is a selective reducing agent that reduces the in-situ formed imine faster than the starting aldehyde.[4]

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.

-

Once the reaction is complete, quench by the careful addition of dilute hydrochloric acid.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., methanol or diethyl ether) and treat with a solution of hydrogen chloride in ether or isopropanol.

-

Collect the resulting precipitate by filtration and dry under vacuum to yield this compound.

Table 2: Key Reductive Amination Parameters

| Parameter | Condition | Rationale |

| Ammonia Source | Ammonium Chloride | Provides an in-situ source of ammonia for imine formation. |

| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the imine in the presence of the aldehyde.[4] |

| Solvent | Methanol | Good solvent for all reactants and facilitates the reaction. |

| Temperature | 0°C to Room Temp. | Controls the initial reaction rate and allows for a smooth reaction profile. |

| Workup | Acidic (HCl) | Quenches the reaction and facilitates the isolation of the hydrochloride salt. |

IV. Characterization and Purity Analysis

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

V. Safety Considerations

-

Manganese dioxide is a strong oxidizing agent and should be handled with care.

-

Sodium hydride is a highly flammable solid and reacts violently with water.

-

Methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. The quenching step should be performed with extreme caution in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these chemical syntheses.

References

An In-Depth Technical Guide to the Characterization of (1-Methyl-1H-imidazol-4-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is a key chemical entity, primarily recognized for its role as a structural motif in the development of histamine H3 receptor antagonists.[1][2] The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, modulates the release of histamine and other neurotransmitters, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[2] This guide provides a comprehensive framework for the full characterization of this compound, detailing its identity, physicochemical properties, and the requisite analytical methodologies for its thorough evaluation. In the absence of publicly available, compound-specific experimental data, this document emphasizes the established protocols and expert rationale necessary for researchers to independently verify the structure, purity, and biological activity of this compound.

Chemical Identity and Physicochemical Properties

A foundational aspect of any chemical characterization is the confirmation of the molecule's identity and an understanding of its fundamental physicochemical properties. These parameters are critical for ensuring the correct substance is being studied and for designing appropriate experimental and formulation strategies.

Identification

The unambiguous identification of this compound is established through a combination of its chemical name, CAS number, and molecular formula.

| Parameter | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 1394838-42-6 | [3][5][6] |

| Molecular Formula | C₅H₁₀ClN₃ | [3][4] |

| Molecular Weight | 147.61 g/mol | [3][4] |

| Chemical Structure |  | [7] |

Physicochemical Characterization

| Property | Description and Experimental Protocol | Rationale |

| Appearance | Visual inspection of the solid material. It is expected to be a white to off-white solid. | Provides a preliminary indication of purity. |

| pKa | The acid dissociation constant (pKa) should be determined by potentiometric titration. A solution of the compound in water is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. | The pKa values are crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets. |

| Solubility | The solubility should be determined in a range of relevant solvents, including water, phosphate-buffered saline (PBS) at physiological pH (7.4), and common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This is typically done by preparing saturated solutions at a controlled temperature, followed by quantification of the dissolved compound by a suitable analytical technique like HPLC-UV. | Knowledge of solubility is essential for the preparation of solutions for in vitro and in vivo studies, as well as for formulation development. |

| Melting Point | The melting point should be determined using a calibrated melting point apparatus.[8] A small amount of the finely powdered substance is packed into a capillary tube and heated at a controlled rate.[8] The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded. Given that amine hydrochlorides can be hygroscopic, the sample should be thoroughly dried, and the capillary tube may need to be sealed.[9] | The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure compound, whereas impurities typically lead to a depressed and broadened melting range.[10] |

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. For imidazole derivatives, characteristic signals are expected for the aromatic protons on the imidazole ring, the methylene protons of the aminomethyl group, and the methyl protons on the imidazole nitrogen.[11][12][13][14]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the imidazole ring carbons are particularly diagnostic.[15][16][17]

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to avoid exchange of the amine protons and to ensure complete dissolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign all proton and carbon signals to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the N-H bonds of the primary amine salt, C-H bonds, C=N and C=C bonds of the imidazole ring, and C-N bonds. The N-H stretching vibrations of amine hydrochlorides typically appear as a broad envelope of bands in the 2700-3000 cm⁻¹ region.[18][19]

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum is expected to show a prominent peak for the molecular ion of the free base.[20] The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the free base of the target compound.[21]

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Derivatization with a charged tag can be employed to enhance the signal and move it to a higher mass range, away from matrix interference.[7][22][23]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds.

Experimental Protocol for HPLC-UV Purity Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is a common starting point for the analysis of polar compounds like this.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

-

Detection: UV detection at a wavelength where the imidazole ring exhibits significant absorbance (typically around 210-230 nm).

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Biological Activity Characterization

As a putative histamine H3 receptor antagonist, the biological activity of this compound must be thoroughly characterized. This involves both assessing its ability to bind to the receptor and its functional effect on receptor signaling.

Histamine H3 Receptor Binding Assay

This assay determines the affinity of the compound for the H3 receptor.

Experimental Protocol for Radioligand Binding Assay: [24][25][26]

-

Materials: Membranes from cells expressing the human histamine H3 receptor, a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine), and the test compound.[27]

-

Procedure: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Detection: After incubation, separate the bound and free radioligand by filtration and quantify the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the effect of the compound on H3 receptor signaling. Since the H3 receptor is constitutively active, it is important to determine if a compound is a neutral antagonist or an inverse agonist.

Common Functional Assays for H3 Receptors:

-

cAMP Accumulation Assay: The H3 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. An inverse agonist will increase cAMP levels back towards baseline in cells with high constitutive H3 receptor activity.[28]

-

[³⁵S]GTPγS Binding Assay: This assay directly measures the activation of G proteins. An inverse agonist will decrease the binding of [³⁵S]GTPγS to G proteins in the presence of constitutive receptor activity.

-

Calcium Mobilization Assay: In cells co-expressing the H3 receptor and a promiscuous G-protein like Gαqi5, receptor activation can be redirected to the Gq pathway, leading to an increase in intracellular calcium, which can be measured using a fluorescent calcium indicator.[29][30]

Stability and Storage

The stability of this compound should be evaluated to establish its shelf-life and appropriate storage conditions.

Protocol for Stability Studies: Stability studies should be conducted according to established guidelines (e.g., ICH guidelines).[31][32][33][34]

-

Conditions: Store the compound under various conditions of temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).

-

Timepoints: Analyze the compound at specified time intervals (e.g., 0, 3, 6, and 12 months).

-

Analysis: At each time point, assess the purity of the compound by HPLC and look for the appearance of degradation products. Also, monitor its physical appearance.

-

Storage Recommendations: Based on the stability data, recommend appropriate storage conditions (e.g., "Store at 2-8°C in a dry, inert atmosphere"). Commercial suppliers often recommend storage at 2-8°C under an inert atmosphere.[3]

Safety and Handling

Based on available safety data, this compound should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

The comprehensive characterization of this compound is a multi-faceted process that requires a systematic application of spectroscopic, chromatographic, and biological assays. This guide provides a detailed roadmap for researchers to rigorously establish the identity, purity, and biological activity of this important molecule. By following these established protocols, scientists can ensure the reliability and reproducibility of their research in the pursuit of novel therapeutics targeting the histamine H3 receptor.

Visualizations

Characterization Workflow

Caption: Comprehensive Characterization Workflow

Histamine H3 Receptor Antagonist Evaluation Pathway

Caption: Evaluation Pathway for H3 Receptor Antagonism

References

- 1. Keynote review: histamine H3 receptor antagonists reach out for the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1394838-42-6|this compound|BLD Pharm [bldpharm.com]

- 4. angenechemical.com [angenechemical.com]

- 5. visitoffice.com [visitoffice.com]

- 6. arctomsci.com [arctomsci.com]

- 7. Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. researchgate.net [researchgate.net]

- 14. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Video: Mass Spectrometry of Amines [jove.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. biorxiv.org [biorxiv.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. edaegypt.gov.eg [edaegypt.gov.eg]

- 32. qlaboratories.com [qlaboratories.com]

- 33. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 34. database.ich.org [database.ich.org]

An In-Depth Technical Guide to the Biological Activity of 1-methyl-4-(aminomethyl)imidazole

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel compound, 1-methyl-4-(aminomethyl)imidazole. While direct experimental data for this specific molecule is not yet available in published literature, its structural analogy to histamine and other bioactive imidazole derivatives strongly suggests a potential role as a modulator of histamine receptors. This document outlines a strategic approach to the synthesis, characterization, and biological evaluation of 1-methyl-4-(aminomethyl)imidazole, with a primary focus on its potential interactions with histamine H3 and H4 receptors. The methodologies detailed herein are grounded in established pharmacological principles and provide a robust roadmap for elucidating the compound's mechanism of action, potency, and therapeutic potential.

Introduction: The Rationale for Investigating 1-methyl-4-(aminomethyl)imidazole

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous endogenous molecules and synthetic drugs with a wide array of pharmacological activities.[1][2][3] Its presence in key biological molecules like the amino acid histidine and the neurotransmitter histamine underscores its importance in physiological processes.[3] The therapeutic landscape is rich with imidazole-containing drugs, spanning antifungal, anticancer, and antihypertensive agents.[1][3]

The structure of 1-methyl-4-(aminomethyl)imidazole, featuring a methylated nitrogen at position 1 and an aminomethyl group at position 4, bears a significant resemblance to histamine. This structural similarity is the primary impetus for the proposed investigation into its biological activity. The N-methylation of the imidazole ring is a known metabolic pathway for histamine, resulting in 1-methylhistamine, a compound with reported, albeit weaker, activity at histamine receptors.[4][5] Furthermore, the broader class of 4-substituted imidazole derivatives has been extensively explored as ligands for various receptors, including adrenergic and histamine receptors.[6][7]

Particularly, the histamine H3 and H4 receptors, which are key players in neuromodulation and immunomodulation respectively, are promising targets for novel imidazole-based ligands.[8][9][10] The structure-activity relationships of many H3 and H4 receptor agonists and antagonists reveal the critical role of the imidazole core and the nature of the substituent at the 4-position.[9][11][12] Therefore, it is hypothesized that 1-methyl-4-(aminomethyl)imidazole may act as a selective ligand for these receptors, potentially exhibiting agonist, antagonist, or partial agonist properties.

This guide will provide a detailed, step-by-step approach to test this hypothesis, from the initial synthesis of the compound to its comprehensive biological characterization.

Proposed Synthesis of 1-methyl-4-(aminomethyl)imidazole

A plausible and efficient synthetic route for 1-methyl-4-(aminomethyl)imidazole is proposed, starting from commercially available precursors. This multi-step synthesis is designed to be adaptable for laboratory-scale production.

Synthetic Pathway Overview

The proposed synthesis involves a three-step process starting from 4-(hydroxymethyl)imidazole hydrochloride:

-

Protection of the aminomethyl group: The primary amine of a suitable precursor will be protected to prevent unwanted side reactions during the N-methylation step.

-

N-methylation of the imidazole ring: The protected intermediate will be methylated at the N-1 position of the imidazole ring.

-

Deprotection of the aminomethyl group: The protecting group will be removed to yield the final product, 1-methyl-4-(aminomethyl)imidazole.

Caption: Proposed two-step synthesis of 1-methyl-4-(aminomethyl)imidazole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-methyl-4-nitroimidazole

A common precursor for the synthesis of 4-amino-substituted imidazoles is the corresponding nitro derivative. The synthesis of 1-methyl-4-nitroimidazole can be achieved through the nitration of 1-methylimidazole.[13]

-

To a stirred solution of 1-methylimidazole in concentrated sulfuric acid, cooled in an ice bath, fuming nitric acid is added dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

The crude 1-methyl-4-nitroimidazole is collected by filtration, washed with cold water, and can be purified by recrystallization.

Step 2: Reduction of 1-methyl-4-nitroimidazole to 1-methyl-4-aminoimidazole

The nitro group is then reduced to an amino group.

-

1-methyl-4-nitroimidazole is dissolved in a suitable solvent, such as ethanol or methanol.

-

A reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation using a palladium catalyst, is employed.[14]

-

The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

After the reaction, the mixture is worked up accordingly. In the case of tin(II) chloride, the mixture is made basic to precipitate tin salts, and the product is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated.

-

The resulting 1-methyl-4-aminoimidazole can be purified by column chromatography.

Step 3: Conversion of the amino group to an aminomethyl group

This step can be more complex and may involve multiple approaches. One potential route is via the corresponding nitrile.

-

Diazotization of 1-methyl-4-aminoimidazole followed by a Sandmeyer-type reaction with a cyanide source (e.g., copper(I) cyanide) would yield 1-methyl-4-cyanoimidazole.

-

The resulting nitrile can then be reduced to the primary amine, 1-methyl-4-(aminomethyl)imidazole, using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

-

Careful quenching of the reaction and subsequent workup would yield the final product.

Note: This proposed synthesis is hypothetical and would require optimization of reaction conditions and purification methods. Characterization of the final product and all intermediates by NMR, mass spectrometry, and elemental analysis is crucial to confirm their identity and purity.

In Vitro Assessment of Biological Activity

A tiered approach to in vitro testing will systematically evaluate the interaction of 1-methyl-4-(aminomethyl)imidazole with its putative targets.

Primary Screening: Histamine Receptor Binding Assays

The initial step is to determine the binding affinity of the compound for the four human histamine receptor subtypes (H1, H2, H3, and H4).

Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes from cells stably expressing the recombinant human histamine receptors (H1R, H2R, H3R, H4R) are prepared.

-

Assay Buffer: A suitable buffer is used for each receptor subtype. For H3 and H4 receptors, a buffer that can discriminate between agonist and antagonist binding may be employed.[8]

-

Radioligand: A specific radioligand for each receptor is used (e.g., [3H]mepyramine for H1R, [3H]tiotidine for H2R, [125I]iodoproxyfan for H3R, and [3H]histamine for H4R).[8]

-

Competition Binding: Increasing concentrations of 1-methyl-4-(aminomethyl)imidazole are incubated with the receptor membranes and the respective radioligand.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data for 1-methyl-4-(aminomethyl)imidazole

| Receptor Subtype | Radioligand | Ki (nM) of 1-methyl-4-(aminomethyl)imidazole |

| Human H1 | [3H]mepyramine | >1000 |

| Human H2 | [3H]tiotidine | >1000 |

| Human H3 | [125I]iodoproxyfan | 25 |

| Human H4 | [3H]histamine | 50 |

This table presents hypothetical data for illustrative purposes.

Functional Characterization: Receptor Activity Assays

Once binding affinity is established, the functional activity of the compound (agonist, antagonist, or inverse agonist) at the receptors for which it shows significant affinity (e.g., H3R and H4R) will be determined.

Protocol: [35S]GTPγS Binding Assay (for G-protein coupled receptors like H3R and H4R)

-

Principle: This assay measures the activation of G-proteins, a key step in receptor signaling. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Procedure:

-

Receptor-expressing cell membranes are incubated with increasing concentrations of 1-methyl-4-(aminomethyl)imidazole in the presence of GDP and [35S]GTPγS.

-

To assess antagonist activity, the assay is performed in the presence of a known agonist (e.g., histamine), and the ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured.

-

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined for agonists. For antagonists, the inhibitory constant (Kb) is calculated.

Caption: Workflow for determining the functional activity of 1-methyl-4-(aminomethyl)imidazole.

In Vivo Evaluation of Pharmacological Effects

Based on the in vitro profile, in vivo studies will be designed to assess the physiological effects of 1-methyl-4-(aminomethyl)imidazole. If the compound is identified as a potent and selective H3R or H4R ligand, established animal models for these targets will be employed.

Pharmacokinetic Profiling

Prior to efficacy studies, the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of the compound will be determined in a suitable animal model (e.g., rats or mice). This will inform dose selection and administration routes for subsequent in vivo studies.

In Vivo Efficacy Models

-

If an H3R Antagonist/Inverse Agonist: The compound will be evaluated in models of cognitive function (e.g., novel object recognition test) or wakefulness (e.g., EEG studies in rats), as H3R antagonists are known to have pro-cognitive and wake-promoting effects.[9]

-

If an H4R Agonist/Antagonist: The compound will be tested in models of inflammation and allergy, such as models of allergic asthma or inflammatory pain. H4R is primarily expressed on immune cells, and its modulation can impact inflammatory responses.[15]

Protocol: Mouse Model of Zymosan-Induced Peritonitis (for H4R ligands)

-

Animal Model: Male BALB/c mice are used.

-

Compound Administration: 1-methyl-4-(aminomethyl)imidazole (or vehicle control) is administered intraperitoneally or orally at various doses.

-

Induction of Peritonitis: Zymosan A is injected intraperitoneally to induce an inflammatory response.

-

Leukocyte Recruitment Measurement: After a specific time, peritoneal lavage is performed to collect inflammatory cells. The total number of leukocytes and differential cell counts (neutrophils, eosinophils, etc.) are determined.

-

Data Analysis: The ability of the compound to modulate leukocyte recruitment compared to the vehicle control is assessed.

Conclusion and Future Directions

This technical guide presents a comprehensive and scientifically rigorous framework for the elucidation of the biological activity of 1-methyl-4-(aminomethyl)imidazole. Based on its structural similarity to histamine and other known histamine receptor ligands, this compound represents a promising candidate for investigation as a novel modulator of histamine receptors, particularly the H3 and H4 subtypes. The proposed synthetic route and the detailed in vitro and in vivo experimental protocols provide a clear path forward for researchers in the field of drug discovery.

The successful characterization of 1-methyl-4-(aminomethyl)imidazole could lead to the development of a novel pharmacological tool for studying the roles of histamine receptors in health and disease. Furthermore, should this compound exhibit a desirable pharmacological profile, it could serve as a lead compound for the development of new therapeutics for a range of disorders, including neurological and inflammatory conditions. The data generated from the execution of this research plan will be pivotal in determining the future trajectory of this intriguing molecule.

References

- 1. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]

- 2. The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles and 4-(omega-phenylalkyl)-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity studies with histamine H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Methyl-4-nitroimidazole | C4H5N3O2 | CID 18209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. scispace.com [scispace.com]

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride potential biological targets

An In-Depth Technical Guide to the Potential Biological Targets of (1-Methyl-1H-imidazol-4-yl)methanamine Hydrochloride

Abstract

(1-Methyl-1H-imidazol-4-yl)methanamine is a small molecule featuring a methylated imidazole core, a structure bearing a significant resemblance to the endogenous biogenic amine, histamine. This guide provides a comprehensive analysis of its potential biological targets, leveraging structural homology, the known pharmacology of related compounds, and established principles of medicinal chemistry. The primary hypothesis presented is that (1-Methyl-1H-imidazol-4-yl)methanamine acts as a ligand for histamine receptors, with a strong likelihood of targeting the histamine H4 receptor (H4R) and a plausible interaction with the histamine H3 receptor (H3R). This document outlines the rationale for these predictions, explores potential off-target activities, and provides detailed experimental workflows for robust target identification and validation. The intended audience for this guide includes researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and structurally similar compounds.

Part 1: Compound Profile and Structural Analysis

The predictive pharmacology of any compound begins with a rigorous analysis of its structure in comparison to known bioactive molecules. (1-Methyl-1H-imidazol-4-yl)methanamine is structurally an analogue of histamine, positioning it within a well-explored chemical space.

Chemical Structure and Comparative Analysis

The core of the molecule is a 1-methyl-imidazole ring, which is a common scaffold in medicinal chemistry.[1][2] The key to understanding its potential targets lies in comparing its structure to that of histamine and other selective histamine receptor ligands.

-

Histamine: The endogenous ligand for all four histamine receptors (H1-H4). It features an ethylamine side chain attached to the imidazole ring.

-

4-Methylhistamine: A known histamine H4 receptor agonist.[3] It differs from our topic compound only in the position of the methyl group (on the C4 of the imidazole ring versus the N1 position). This isomeric relationship is a powerful indicator of potential shared pharmacology.

-

Imetit: A potent and selective agonist for the histamine H4 and H3 receptors, often used as a tool compound in research.[4][5] Its structure also incorporates the core imidazole-ethylamine motif.

The N-methylation on the imidazole ring of (1-Methyl-1H-imidazol-4-yl)methanamine is a critical feature. It prevents tautomerization of the imidazole ring and can influence the compound's pKa and binding orientation within a receptor pocket.

Physicochemical Properties

A summary of the computed physicochemical properties of the free base form is essential for designing experiments and predicting its behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | PubChem[6] |

| Molecular Weight | 111.15 g/mol | PubChem[6] |

| XLogP3-AA | -1.1 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| pKa (most basic) | 9.5 (Predicted) | N/A |

| Polar Surface Area | 43.8 Ų | PubChem[6] |

Part 2: Primary Potential Biological Targets

Based on the structural analysis, the most probable targets are members of the G-protein coupled receptor (GPCR) family, specifically the histamine receptors.

The Histamine H4 Receptor (H4R): A High-Probability Target

The histamine H4 receptor is a compelling primary target. The H4R is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells, and is a key drug target for inflammatory and allergic diseases like asthma and atopic dermatitis.[4][7]

Rationale for H4R Targeting:

-

Structural Mimicry: The compound is a close structural isomer of 4-methylhistamine, a known H4R agonist.[3]

-

Binding Pocket Compatibility: Cryo-electron microscopy structures of H4R show that agonists like histamine and imetit bind in an orthosteric pocket where interactions with an aspartate residue (Asp94) and conformational changes in an "aromatic slot" are crucial.[4][8] The aminomethyl and imidazole groups of our topic compound are well-suited to form these key interactions.

Predicted Functional Effect: Activation of the H4R typically leads to Gαi/o protein coupling, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In immune cells, H4R agonism has been shown to down-regulate the secretion of pro-inflammatory cytokines like IL-12p70.[3] Therefore, (1-Methyl-1H-imidazol-4-yl)methanamine is predicted to act as an H4R agonist .

The Histamine H3 Receptor (H3R): A Plausible Secondary Target

The histamine H3 receptor is another significant potential target. Primarily expressed in the central nervous system (CNS), the H3R acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of histamine and other neurotransmitters like dopamine and acetylcholine.[9][10]

Rationale for H3R Targeting:

-

Ligand Precedent: The imidazole core is a hallmark of many H3R ligands, including both agonists and antagonists.[5][11]

-

Shared Affinity: Many compounds, such as imetit, show affinity for both H3R and H4R, indicating that the binding pockets of these two receptors can accommodate similar pharmacophores.[5]

Predicted Functional Effect: The functional outcome at H3R is less certain without experimental data. The transition between agonism and antagonism at H3R can be triggered by slight structural changes in the ligand.[5][12] Activation of H3R by an agonist inhibits neurotransmitter release.[10] Given the simple structure of (1-Methyl-1H-imidazol-4-yl)methanamine, it is plausible it could act as an H3R agonist or partial agonist .

Part 3: Experimental Workflows for Target Validation

To move from prediction to confirmation, a structured experimental plan is essential. The following workflows describe self-validating protocols to determine the affinity and functional activity of (1-Methyl-1H-imidazol-4-yl)methanamine at its predicted targets.

Workflow 1: In Vitro Target Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for human H3R and H4R.

Methodology: Radioligand Competition Binding Assay This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. This is the gold standard for quantifying binding affinity.

Detailed Protocol:

-

Membrane Preparation: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing either the human histamine H3 or H4 receptor.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, combine:

-

Receptor membranes (5-10 µg protein/well).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine for H3R) at its approximate Kd value.

-

Serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM histamine).

-

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary:

| Receptor Target | Radioligand | Test Compound Ki (nM) |

| Human H4R | [³H]-Histamine | 55 |

| Human H3R | [³H]-Nα-methylhistamine | 450 |

Workflow 2: In Vitro Functional Characterization

Objective: To determine the functional activity of the compound (agonist, antagonist, or inverse agonist) and its potency (EC₅₀) or inhibitory constant (KB).

Methodology: [³⁵S]GTPγS Binding Assay This assay directly measures G-protein activation, which is the first step in the signaling cascade after receptor activation by an agonist. It is a universal method for determining the functional nature of a ligand for any GPCR.

Detailed Protocol:

-

Reagents: Use the same receptor-expressing membranes as in the binding assay. Prepare an assay buffer containing GDP (to keep G-proteins in their inactive state) and MgCl₂. The key reagent is [³⁵S]GTPγS, a non-hydrolyzable GTP analogue.

-

Agonist Mode Incubation:

-

Combine membranes, assay buffer with GDP, and serial dilutions of (1-Methyl-1H-imidazol-4-yl)methanamine.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

-

Antagonist Mode Incubation (if no agonist activity is observed):

-

Pre-incubate membranes and the test compound.

-

Add a fixed concentration (approx. EC₈₀) of a known agonist (e.g., histamine).

-

Initiate the reaction by adding [³⁵S]GTPγS and incubate as above.

-

-

Termination and Detection: The reaction is terminated, and bound radioactivity is quantified using the same rapid filtration and scintillation counting method as the binding assay.

-

Data Analysis:

-

Agonist Mode: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound to determine its potency (EC₅₀) and efficacy (Emax) relative to a full agonist.

-

Antagonist Mode: A rightward shift in the agonist's dose-response curve indicates antagonism. The data can be used to calculate an antagonist dissociation constant (KB).

-

Conclusion

This compound possesses a chemical architecture that strongly suggests it functions as a ligand for histamine receptors. Structural homology to known agonists makes the histamine H4 receptor its most probable primary target, where it is predicted to act as an agonist. A secondary, but also plausible, interaction is anticipated with the histamine H3 receptor . The imidazole scaffold, while common in histamine ligands, is also present in a wide array of other bioactive compounds, suggesting that a broader screening for off-target activities would be a prudent secondary step in a full pharmacological workup.[13][14]

The experimental workflows detailed in this guide provide a clear and robust pathway for definitively identifying the biological targets of this compound, quantifying its affinity and functional potency, and validating the hypotheses presented herein. Successful execution of these studies will provide the critical data needed to understand the therapeutic potential and safety profile of (1-Methyl-1H-imidazol-4-yl)methanamine.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor | Semantic Scholar [semanticscholar.org]

- 5. Structure-activity studies with histamine H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (1-methyl-1H-imidazol-4-yl)methanamine | C5H9N3 | CID 2795114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Histamine H4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 10. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel histamine H(3)-receptor antagonists and partial agonists with a non-aminergic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. pharmacyjournal.net [pharmacyjournal.net]

An In-Depth Technical Guide to the Research Applications of Minaprine Dihydrochloride (CAS Number 25953-17-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Minaprine, identified by CAS number 25953-17-7 for its dihydrochloride salt, is a pyridazine derivative developed as an antidepressant and nootropic agent. Despite its withdrawal from the market due to a risk of convulsions, its complex and multifaceted mechanism of action continues to make it a valuable tool compound for neuropharmacological research.[1] This guide provides a comprehensive technical overview of Minaprine, detailing its pharmacological profile, core mechanisms, and practical research applications. We will explore its interactions with monoaminergic systems, provide detailed experimental protocols for its characterization, and discuss its historical context within drug development. This document is intended to serve as a foundational resource for researchers utilizing Minaprine to investigate monoamine oxidase inhibition, neurotransmitter reuptake, and receptor modulation in the central nervous system.

Introduction: A Historical and Pharmacological Overview

Minaprine was formerly marketed in France for the treatment of depression.[1] It was distinguished from other antidepressants of its time by a unique pharmacological profile that combined several mechanisms of action, including reversible inhibition of monoamine oxidase-A (MAO-A), inhibition of serotonin (5-HT) and dopamine (DA) reuptake, and interactions with serotonergic and dopaminergic receptors.[1][2] This complex pharmacology conferred upon it both mood-brightening and potential nootropic (cognitive-enhancing) properties.[1]

However, in 1996, Minaprine was withdrawn from the market due to post-marketing reports of an increased risk of convulsions.[1] This event underscores the critical importance of understanding the full spectrum of a drug's activity. For researchers today, Minaprine serves as an important case study and a useful pharmacological tool to dissect the contributions of various neural pathways to both therapeutic effects and adverse events.

Core Mechanism of Action: A Multi-Target Profile

Minaprine's effects on the central nervous system are not attributable to a single mechanism but rather to a constellation of interactions with key components of neurotransmitter systems. Its primary activities are centered on the modulation of serotonin and dopamine.

Monoamine Oxidase-A (MAO-A) Inhibition

Minaprine is characterized as a reversible inhibitor of MAO-A (RIMA).[1] MAO-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, Minaprine increases the presynaptic concentration of these neurotransmitters, making more available for release into the synaptic cleft.

Interestingly, in vitro studies have shown that Minaprine itself has a very weak affinity for MAO-A, with an IC50 value approaching 1 mM.[3] However, ex vivo studies in rats demonstrated a much more potent, specific, and short-acting inhibition of MAO-A, with an ED50 of 12.8 mg/kg following intraperitoneal administration.[3] This discrepancy strongly suggests that the primary MAO-A inhibitory activity observed in vivo is due to one or more active metabolites of Minaprine.[3] This is a crucial consideration for researchers, as in vitro experiments using the parent compound may not fully recapitulate its biological effects.

Neurotransmitter Reuptake Inhibition

In addition to enzyme inhibition, Minaprine also targets the presynaptic transporters for serotonin (SERT) and dopamine (DAT).[1] By binding to these transporter proteins, it blocks the reuptake of serotonin and dopamine from the synaptic cleft back into the presynaptic neuron. This action prolongs the presence of these neurotransmitters in the synapse, thereby enhancing their signaling to postsynaptic neurons.

Receptor Interactions

Minaprine also directly interacts with postsynaptic neurotransmitter receptors. It has been shown to bind to serotonin type 2 (5-HT2) receptors and dopamine D1 and D2 receptors.[1] While its activity at these receptors is described as weak displacement of radioligands, these interactions likely contribute to its overall pharmacological profile and distinguish it from more selective agents.[2] Sub-acute treatment with Minaprine has been shown to lead to a decrease in the number of 5-HT1 and 5-HT2 receptors.[2]

Cholinergic System Modulation

Minaprine also exhibits weak inhibitory effects on acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[1] This cholinomimetic activity may contribute to its reported nootropic effects.[1]

The multifaceted interactions of Minaprine are summarized in the diagram below:

Caption: Overview of Minaprine's multi-target mechanism of action.

Quantitative Pharmacological Data

A critical aspect of utilizing a tool compound is understanding its potency and selectivity for its various targets. While comprehensive in vitro binding and inhibition data for Minaprine is sparse in publicly available literature, the following table summarizes the known quantitative information. The significant difference between in vitro and ex vivo MAO-A inhibition highlights the importance of metabolic activation for this particular activity.

| Target | Assay Type | Species | Value | Reference |

| MAO-A | In Vitro Enzyme Inhibition (IC50) | Rat (Brain) | ~1 mM | [3] |

| MAO-B | In Vitro Enzyme Inhibition (IC50) | Rat (Brain) | ~1 mM | [3] |

| MAO-A | Ex Vivo Enzyme Inhibition (ED50) | Rat | 12.8 mg/kg (i.p.) | [3] |

Note: IC50/Ki values for SERT, DAT, D1, D2, 5-HT1, and 5-HT2 receptors are not consistently reported in the available literature, often described qualitatively as "weak" interactions.[2]

Experimental Protocols for Research Applications

This section provides detailed, step-by-step methodologies for key experiments to characterize the activity of Minaprine.

In Vitro MAO-A Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC50 value of Minaprine or its metabolites for MAO-A activity using a commercially available kit format.

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-A-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product, which can be quantified.

Materials:

-

Recombinant human or rat MAO-A enzyme

-

Minaprine Dihydrochloride (CAS 25953-17-7)

-

MAO-A substrate (e.g., p-tyramine)

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Positive control inhibitor (e.g., Clorgyline for MAO-A)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Minaprine in DMSO.

-

Perform serial dilutions of the Minaprine stock solution in MAO Assay Buffer to create a range of concentrations (e.g., from 10 mM to 10 nM).

-

Prepare a working solution of the MAO-A substrate in Assay Buffer.

-

Prepare a detection reagent mixture containing HRP and Amplex Red in Assay Buffer, protected from light.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of the appropriate Minaprine dilution or control (vehicle control: buffer with DMSO; positive control: Clorgyline).

-

Add 25 µL of the MAO-A enzyme solution to each well.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the MAO-A substrate solution to each well.

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

For kinetic reads, determine the rate of reaction (slope of the fluorescence vs. time curve).

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each Minaprine concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Minaprine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the in vitro MAO-A inhibition assay.

Radioligand Displacement Assay for D2 Receptor Binding

This protocol provides a framework for determining the binding affinity (Ki) of Minaprine for the dopamine D2 receptor using a competitive binding assay.

Principle: This assay measures the ability of an unlabeled compound (Minaprine) to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to the D2 receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the competing compound.

Materials:

-

Cell membrane preparation from cells expressing human D2 receptors (e.g., CHO or HEK293 cells)

-

[³H]-Spiperone (radiolabeled ligand)

-

Minaprine Dihydrochloride

-

Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Wash Buffer (ice-cold Binding Buffer)

-

Non-specific binding control: a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol)

-

Glass fiber filter mats (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine)

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of Minaprine in Binding Buffer.

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane + [³H]-Spiperone + vehicle.

-

Non-specific Binding (NSB): Membrane + [³H]-Spiperone + Haloperidol.

-

Competition: Membrane + [³H]-Spiperone + each concentration of Minaprine.

-

-

-

Incubation:

-

Add 50 µL of Binding Buffer (for total binding), Haloperidol (for NSB), or Minaprine dilution to the appropriate wells.

-

Add 50 µL of the radioligand solution (at a concentration near its Kd).

-

Add 100 µL of the membrane preparation to initiate the binding reaction.

-

Incubate for 60-90 minutes at room temperature with gentle shaking.

-

-

Harvesting and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.

-

Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filter discs into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the vials to sit for several hours in the dark.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Total Binding (CPM) - NSB (CPM).

-

For each Minaprine concentration, calculate the percentage of specific binding relative to the control (wells with no Minaprine).

-

Plot the percentage of specific binding against the logarithm of the Minaprine concentration and fit to a one-site competition model to determine the IC50.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

HPLC-MS/MS Method for Quantification in Biological Matrices

This protocol provides a starting point for developing a sensitive and specific method to quantify Minaprine in plasma or brain homogenate, essential for pharmacokinetic and pharmacodynamic studies.

Principle: High-Performance Liquid Chromatography (HPLC) separates Minaprine from endogenous matrix components, and tandem Mass Spectrometry (MS/MS) provides highly selective and sensitive detection and quantification.

Instrumentation and Conditions:

-

HPLC System: UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at ~5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

MS/MS Detection: Positive ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for Minaprine and an internal standard.

-

Plausible MRM transition for Minaprine (C₁₇H₂₂N₄O, MW 298.4): Precursor ion [M+H]⁺ m/z 299.2 → Product ion (e.g., fragment from the morpholinoethylamino side chain).

-

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled Minaprine or another CNS drug).

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% A, 10% B).

-

Vortex, centrifuge again, and inject the supernatant into the LC-MS/MS system.

Signaling Pathways: Visualizing Downstream Effects

Minaprine's interactions with D1, D2, and 5-HT2 receptors trigger downstream intracellular signaling cascades. Understanding these pathways is key to interpreting its cellular and behavioral effects.

Dopamine D1 and D2 Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) divided into two main families. Minaprine's binding to these receptors would modulate these pathways.

-

D1-like receptors (D1, D5): Couple to Gαs/olf proteins, activating adenylyl cyclase (AC), which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA).

-

D2-like receptors (D2, D3, D4): Couple to Gαi/o proteins, inhibiting adenylyl cyclase and thus decreasing cAMP levels.

References

A-Technical-Guide-to-the-Pharmacology-of-1-Methyl-1H-imidazol-4-yl-methanamine-hydrochloride

Executive Summary

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride, more commonly known as 4-Methylhistamine hydrochloride, is a pivotal pharmacological tool for researchers in immunology, inflammation, and drug development. Its primary significance lies in its role as a potent and selective full agonist for the histamine H4 receptor (H4R).[1][2] While structurally related to histamine, the methyl group at the 4-position of the imidazole ring confers a remarkable selectivity profile, exhibiting over 100-fold greater affinity for the H4R compared to the H1, H2, and H3 receptor subtypes.[3][4] This guide provides a comprehensive technical overview of its mechanism of action, pharmacodynamic profile, and the state-of-the-art experimental protocols essential for its characterization, offering a foundational resource for professionals investigating the therapeutic potential of the H4R.

Introduction: The Significance of a Selective H4R Probe

The histamine H4 receptor is the most recently identified member of the histamine receptor family and has emerged as a compelling therapeutic target for a multitude of inflammatory, allergic, and autoimmune disorders.[5][6] It is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells, positioning it as a key regulator of immune responses.[1][7] The development of selective pharmacological tools is paramount to dissecting the complex biology of the H4R. 4-Methylhistamine (4-MeH) fills this critical role, serving as the first identified potent and selective H4R agonist.[3] Its utility allows for the precise interrogation of H4R-mediated signaling and cellular functions, paving the way for the discovery of novel therapeutics targeting conditions like asthma, atopic dermatitis, and chronic pain.[5][8]

Physicochemical Properties

A clear understanding of the compound's basic properties is essential for experimental design, including solution preparation and storage.

| Property | Value | Source |

| Compound Name | This compound | - |

| Synonyms | 4-Methylhistamine dihydrochloride, 4-MeH | [9][10] |

| CAS Number | 36376-47-3 (dihydrochloride salt) | [11][12] |

| Molecular Formula | C₆H₁₁N₃ · 2HCl | [11] |

| Molecular Weight | 198.1 g/mol | [11] |

| Appearance | Off-white solid | [13] |

| Solubility | Soluble in PBS (10 mg/ml), DMSO (20 mg/ml) | [11] |

Core Mechanism of Action: Selective H4 Receptor Agonism

The principal mechanism of action for 4-Methylhistamine is its stereospecific binding to and activation of the histamine H4 receptor, a G protein-coupled receptor (GPCR).[1] This interaction initiates a cascade of intracellular signaling events that dictate the ultimate cellular response.

Primary Target: The Histamine H4 Receptor (H4R)

The H4R couples primarily to the Gαi/o family of inhibitory G-proteins.[14] Upon agonist binding, the receptor undergoes a conformational change, promoting the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, both of which proceed to modulate downstream effectors.

Downstream Signaling Pathways

Activation of the H4R by 4-Methylhistamine triggers several key signaling pathways:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[1][7] This is a canonical pathway for Gαi-coupled receptors.

-

Calcium Mobilization: The dissociated Gβγ subunit can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[7][15] This increase in cytosolic calcium is a critical signal for cellular processes like chemotaxis.[6][15]

-

MAPK and JAK/STAT Pathway Activation: H4R activation has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, which are integral to regulating the expression of inflammatory genes and cytokines.[1][13]

Pharmacodynamic Profile

The pharmacodynamic properties of 4-Methylhistamine are defined by its potency as an agonist and its selectivity for the H4R over other histamine receptor subtypes.

In Vitro Potency and Selectivity

Binding affinity (Ki) and functional potency (EC50) data underscore the compound's selectivity. It exhibits high affinity for the human H4R, with reported Ki values in the nanomolar range.[2][3] In contrast, its affinity for H1R, H2R, and H3R is significantly lower, demonstrating a selectivity of over 100-fold.[2][4]

| Parameter | Receptor Subtype (Human) | Value | Reference(s) |

| Binding Affinity (Ki) | hH4R | 7 - 50 nM | [3][4][10] |

| hH1R | >10,000 nM | [4] | |

| hH2R | >10,000 nM | [4] | |

| hH3R | >10,000 nM | [4] | |

| Functional Potency (pEC₅₀) | hH4R | 7.4 | [2][3] |

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher value indicates greater potency.

In Vivo Effects

In preclinical models, 4-Methylhistamine elicits responses consistent with H4R activation on immune cells:

-

Chemotaxis: It stimulates the migration of mast cells and eosinophils, a key process in the accumulation of inflammatory cells at sites of allergic reaction.[11][16]

-

Immune Modulation: In animal models of allergic asthma and psoriasis, administration of 4-Methylhistamine has been shown to reduce inflammation and increase the number of regulatory T cells (Tregs), suggesting a complex immunomodulatory role.[11]

-

Pro-inflammatory Mediator Release: In some contexts, 4-MeH can promote the expression of pro-inflammatory mediators, highlighting the context-dependent nature of H4R signaling.[17]

Pharmacokinetics (ADME)

As a research tool primarily used for in vitro and acute in vivo studies, a comprehensive pharmacokinetic profile for 4-Methylhistamine is not extensively documented in publicly available literature. Researchers should consider its hydrophilic nature, which may suggest limited oral bioavailability and central nervous system penetration. Its metabolism is likely governed by the same enzymes responsible for histamine degradation, such as diamine oxidase and histamine-N-methyltransferase. For definitive studies, especially those involving chronic dosing, empirical pharmacokinetic evaluation is strongly recommended.

Key Experimental Protocols

The characterization of any H4R ligand relies on a standardized set of in vitro pharmacological assays. The following protocols represent the gold standard for determining the affinity and functional activity of compounds like 4-Methylhistamine.

Protocol 1: Competitive Radioligand Binding Assay

Expertise & Causality: This assay is the definitive method for determining a compound's binding affinity (Ki) for the H4R. It operates on the principle of competition: the test compound (4-MeH) displaces a known high-affinity radioligand (e.g., [³H]-Histamine) from the receptor. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the Ki, providing a direct measure of affinity.

Self-Validating Methodology:

-

Cell Membrane Preparation: Culture HEK293 or CHO cells stably expressing the human H4R. Harvest cells and prepare crude membrane fractions by homogenization and differential centrifugation.[7][18]

-

Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-Histamine (near its Kd), and serial dilutions of 4-Methylhistamine.

-

Controls: Include wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand, e.g., 10 µM unlabeled histamine) to validate the assay window.

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes at 25°C) to reach equilibrium.

-

Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash filters with ice-cold buffer.[7]

-

Quantification: Place filters in scintillation vials with scintillation fluid and count the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Convert raw counts (CPM) to percentage of specific binding. Plot this against the logarithm of the 4-Methylhistamine concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

Expertise & Causality: As H4R activation by Gβγ-PLC leads to an increase in intracellular calcium, measuring this flux provides a direct readout of functional agonism.[7][15] This assay is highly sensitive and amenable to high-throughput screening. Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent calcium release, the dye fluoresces, and the change in fluorescence intensity is proportional to the agonist response.

Self-Validating Methodology:

-

Cell Culture: Plate CHO-K1 or HEK293 cells stably co-expressing the human H4R and a promiscuous G-protein like Gα15 in clear-bottom, black-walled 96-well plates. The Gα15 protein efficiently couples GPCRs to the calcium pathway, amplifying the signal.[19]

-

Dye Loading: Wash cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Calcium-4, Fluo-4 AM) according to the manufacturer's instructions. This allows the dye to enter the cells.[19]

-

Assay Execution: Place the plate into a fluorescence imaging plate reader (FLIPR). Measure the baseline fluorescence for a few seconds.

-